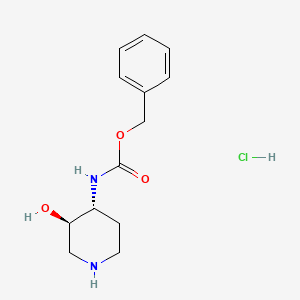

trans-4-(Cbz-amino)-3-hydroxypiperidine hcl

CAS No.:

Cat. No.: VC13575692

Molecular Formula: C13H19ClN2O3

Molecular Weight: 286.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19ClN2O3 |

|---|---|

| Molecular Weight | 286.75 g/mol |

| IUPAC Name | benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C13H18N2O3.ClH/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 |

| Standard InChI Key | LZHFWXLMHRUWFW-MNMPKAIFSA-N |

| Isomeric SMILES | C1CNC[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O.Cl |

| SMILES | C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl |

| Canonical SMILES | C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring with two stereogenic centers at positions 3 and 4. The Cbz group (benzyloxycarbonyl) protects the primary amine at position 4, while the hydroxyl group at position 3 contributes to hydrogen-bonding interactions. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate hydrochloride |

| Molecular Formula | C₁₃H₁₉ClN₂O₃ |

| Molecular Weight | 286.75 g/mol |

| CAS Number | 167832-41-9 (free base) |

| Stereochemistry | (3R,4R) |

| SMILES | O=C(N1CC@@HC@HCC1)OCC2=CC=CC=C2.Cl |

The InChIKey (LZHFWXLMHRUWFW-MNMPKAIFSA-N) confirms its unique stereochemical identity .

Spectroscopic Characterization

-

NMR: The proton NMR spectrum exhibits distinct signals for the piperidine ring protons (δ 1.5–3.5 ppm), the Cbz aromatic protons (δ 7.2–7.4 ppm), and the hydroxyl proton (δ 5.2 ppm).

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O of carbamate) and 3300 cm⁻¹ (O-H of hydroxyl group) are observed .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.75, consistent with the molecular weight.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of trans-4-(Cbz-amino)-3-hydroxypiperidine HCl involves sequential protection and functionalization steps:

-

Piperidine Functionalization: Starting from piperidin-4-amine, the amino group is protected with a Cbz group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF).

-

Hydroxylation: The 3-position is hydroxylated via Sharpless asymmetric dihydroxylation or epoxide ring-opening to install the hydroxyl group with high stereoselectivity .

-

Salt Formation: The free base is treated with HCl in ethanol to yield the hydrochloride salt.

Stereochemical Considerations

The (3R,4R) configuration is achieved through chiral auxiliary-mediated synthesis or catalytic asymmetric catalysis. For example, the use of L-tartaric acid derivatives as chiral inducers during hydroxylation ensures >95% enantiomeric excess (ee) . Key reaction conditions include:

-

Temperature: 0–25°C to minimize epimerization.

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis of temporary protecting groups .

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

The compound’s rigid piperidine scaffold and stereochemical purity make it invaluable for synthesizing:

-

NK-1 Receptor Antagonists: Such as L-733,060, a non-peptidic antagonist used in pain management .

-

Integrin Inhibitors: Derivatives show activity against αVβ3 integrins, implicated in tumor angiogenesis.

Case Study: Synthesis of L-733,060

Comparative Analysis with Analogues

| Compound | Protecting Group | Stereochemistry | Key Applications |

|---|---|---|---|

| trans-4-(Cbz-amino)-3-hydroxypiperidine HCl | Cbz | (3R,4R) | NK-1 antagonists, integrin inhibitors |

| trans-4-Amino-1-Boc-3-hydroxypiperidine | Boc | (3R,4R) | Ibrutinib intermediates |

| cis-2-Substituted-3-hydroxypiperidines | None | (3S,4S) | GABA receptor modulators |

The Cbz group offers advantages over Boc in scenarios requiring acid-labile protection, as it is stable under basic conditions .

Challenges and Future Directions

Scalability Issues

Industrial-scale production faces hurdles in diastereomer separation, necessitating advances in continuous-flow chromatography or enzymatic resolution techniques.

Emerging Applications

Ongoing research explores its utility in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation, leveraging the piperidine scaffold’s conformational rigidity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume